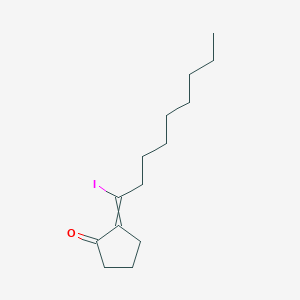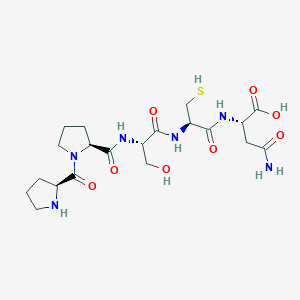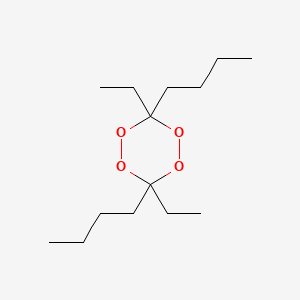![molecular formula C28H23N B14191639 4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline CAS No. 834861-08-4](/img/structure/B14191639.png)
4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([1,1’-Binaphthalen]-2-yl)-N,N-dimethylaniline is an organic compound that features a binaphthyl group attached to a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Binaphthalen]-2-yl)-N,N-dimethylaniline typically involves the coupling of 2-bromo-1,1’-binaphthyl with N,N-dimethylaniline under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 4-([1,1’-Binaphthalen]-2-yl)-N,N-dimethylaniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Binaphthalen]-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions are typically carried out using reagents like nitric acid for nitration and bromine for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4-([1,1’-Binaphthalen]-2-yl)-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of organic electronic materials and as a dye intermediate.
Mechanism of Action
The mechanism of action of 4-([1,1’-Binaphthalen]-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-([1,1’-Binaphthalen]-2-yl)aniline
- 4-([1,1’-Binaphthalen]-2-yl)phenol
- 4-([1,1’-Binaphthalen]-2-yl)benzoic acid
Uniqueness
4-([1,1’-Binaphthalen]-2-yl)-N,N-dimethylaniline is unique due to the presence of both the binaphthyl and dimethylaniline groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals.
Properties
CAS No. |
834861-08-4 |
|---|---|
Molecular Formula |
C28H23N |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1-naphthalen-1-ylnaphthalen-2-yl)aniline |
InChI |
InChI=1S/C28H23N/c1-29(2)23-17-14-22(15-18-23)26-19-16-21-9-4-6-12-25(21)28(26)27-13-7-10-20-8-3-5-11-24(20)27/h3-19H,1-2H3 |
InChI Key |
AYITZXBUQDMCEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclohexyl-N-phenyl-2-propyl-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14191557.png)





![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)

![Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14191615.png)


![2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol](/img/structure/B14191627.png)

